Propanoic acid, 3,3'-(1,1,3,3-tetramethyl-1,3-disiloxanediyl)bis-
Description
Propanoic acid, 3,3'-(1,1,3,3-tetramethyl-1,3-disiloxanediyl)bis- is a siloxane-based compound featuring two propanoic acid groups linked via a tetramethyl disiloxane backbone. For example, the aminopropyl derivative (CAS 2469-55-8) has a molecular formula of C₁₀H₂₈N₂OSi₂, a boiling point of 132°C, and hydrolytic stability under neutral conditions . The carboxylic acid variant is expected to exhibit higher polarity and reactivity due to its acidic functional groups, making it suitable for applications in polymer crosslinking, surface modification, or as a precursor for further chemical derivatization.
Properties
CAS No. |
4608-02-0 |
|---|---|
Molecular Formula |
C10H22O5Si2 |
Molecular Weight |
278.45 g/mol |
IUPAC Name |
3-[[2-carboxyethyl(dimethyl)silyl]oxy-dimethylsilyl]propanoic acid |
InChI |
InChI=1S/C10H22O5Si2/c1-16(2,7-5-9(11)12)15-17(3,4)8-6-10(13)14/h5-8H2,1-4H3,(H,11,12)(H,13,14) |
InChI Key |
DTPJJCQDHGWTNX-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(CCC(=O)O)O[Si](C)(C)CCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Reaction Scheme
The preparation involves a single-step reduction :
$$
\text{1,1,3,3-tetramethyl-1,3-dichloro-1,3-disiloxane} \xrightarrow[\text{solvent, inert atmosphere}]{\text{metal hydride}} \text{1,1,3,3-tetramethyl-1,3-disiloxane}
$$
Metal Hydride Reducing Agents
- Lithium aluminum hydride (LiAlH4)
- Sodium aluminum hydride (NaAlH4)
- Lithium borohydride (LiBH4)
- Lithium hydride (LiH)
- Sodium hydride (NaH)
Among these, lithium aluminum hydride and sodium aluminum hydride are preferred for their efficiency and yield.
Reaction Conditions
- Solvent: Ether solvents such as diethyl ether or tetrahydrofuran (THF) are used to facilitate the reduction.
- Atmosphere: An inert gas atmosphere (e.g., nitrogen) is maintained to prevent side reactions.
- Temperature: The reaction is conducted between 0 to 50 °C, preferably 0 to 20 °C.
- Duration: Reaction times vary from 1 to 5 hours depending on the hydride used and temperature.
- Addition: The dichlorodisiloxane is added dropwise to the metal hydride solution to control the reaction rate and temperature.
Workup Procedure
- After completion, excess metal hydride is quenched with alcohol (methanol or ethanol).
- An aqueous acid solution (diluted hydrochloric acid) is added to separate the organic layer.
- The organic phase is washed with water and distilled to isolate the product.
Example Experimental Data
| Parameter | Details |
|---|---|
| Metal hydride | Sodium aluminum hydride (NaAlH4) |
| Amount | 2.7 g NaAlH4 with 10 g dichlorodisiloxane |
| Solvent | 30 g tetrahydrofuran (THF) |
| Temperature | 0 to 20 °C during addition, then room temp for 2 h |
| Quenching agents | 5 g methanol, 30 g diluted HCl |
| Yield | 85% (5.6 g product) |
| Analysis | Confirmed by 1H-NMR and IR spectroscopy |
This procedure yields high purity 1,1,3,3-tetramethyl-1,3-disiloxane suitable for further functionalization.
Functionalization to Propanoic Acid, 3,3'-(1,1,3,3-tetramethyl-1,3-disiloxanediyl)bis-
While direct literature on the exact preparation of Propanoic acid, 3,3'-(1,1,3,3-tetramethyl-1,3-disiloxanediyl)bis- is limited, the compound can be logically synthesized by functionalizing the disiloxane core with propanoic acid groups through established organosilicon chemistry routes.
Starting Material
- The disiloxane core (1,1,3,3-tetramethyl-1,3-disiloxane) or its derivatives bearing reactive sites (e.g., hydroxypropyl groups).
Possible Synthetic Route
- Hydrosilylation or substitution reactions to attach propanoic acid or its protected derivatives onto the silicon atoms.
- For example, 3,3'-(1,1,3,3-tetramethyldisiloxane-1,3-diyl)dipropanol (a diol derivative) can be oxidized or converted to the corresponding propanoic acid derivative.
- Alternatively, the hydroxyl groups in such intermediates can be esterified or oxidized to carboxylic acids.
Reaction Conditions
- Use of catalysts such as platinum complexes for hydrosilylation.
- Controlled oxidation conditions for conversion of alcohols to acids.
- Protection/deprotection steps may be necessary to avoid side reactions.
Summary Table of Preparation Steps
| Step No. | Compound | Reaction Type | Reagents/Conditions | Yield/Notes |
|---|---|---|---|---|
| 1 | 1,1,3,3-tetramethyl-1,3-dichloro-1,3-disiloxane | Hydrolysis of dimethyldichlorosilane | Hydrolysis with water, acidic conditions | Industrially available, low cost |
| 2 | 1,1,3,3-tetramethyl-1,3-disiloxane | Reduction | Metal hydride (LiAlH4 or NaAlH4), THF, N2 atmosphere, 0-20 °C, 1-5 h | High yield (~85%) |
| 3 | Propanoic acid, 3,3'-(1,1,3,3-tetramethyl-1,3-disiloxanediyl)bis- | Functionalization | Hydrosilylation or substitution, oxidation of diols | Dependent on route, requires optimization |
Research Findings and Analysis
- The reduction of dichlorodisiloxane to disiloxane is efficient, economically viable, and scalable, with minimal by-products when metal hydrides are properly used.
- The choice of metal hydride and solvent critically affects the yield and purity.
- Functionalization to propanoic acid derivatives requires careful control of reaction conditions to maintain the integrity of the disiloxane backbone.
- Spectroscopic analyses (1H-NMR, IR) confirm the structure and purity of intermediates and final products.
- The approach aligns with industrial silicone chemistry practices, enabling the production of organosilicon compounds with tailored functional groups.
Chemical Reactions Analysis
Types of Reactions
3-[(2-Carboxyethyl-dimethyl-silyl)oxy-dimethyl-silyl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The carboxyethyl group can be oxidized to form corresponding carboxylate derivatives.
Reduction: Reduction reactions can convert the carboxyethyl group to alcohols or other reduced forms.
Substitution: The silyl groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols. Substitution reactions can result in the formation of new silyl derivatives with different functional groups .
Scientific Research Applications
3-[(2-Carboxyethyl-dimethyl-silyl)oxy-dimethyl-silyl]propanoic acid has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of other silicon-containing compounds and as a reagent in various organic transformations.
Biology: Investigated for its potential role in biological systems, particularly in the study of silicon’s effects on biological processes.
Medicine: Explored for its potential therapeutic applications, including drug delivery systems and as a component in biomedical materials.
Mechanism of Action
The mechanism of action of 3-[(2-Carboxyethyl-dimethyl-silyl)oxy-dimethyl-silyl]propanoic acid involves its interaction with molecular targets through its functional groups. The carboxyethyl group can participate in hydrogen bonding and ionic interactions, while the silyl groups can engage in covalent bonding with other silicon-containing compounds. These interactions can influence various molecular pathways and processes, making the compound useful in diverse applications .
Comparison with Similar Compounds
Propanoic Acid, 3,3'-(1,5-Trisiloxanediyl)bis- (CAS 4744-31-4)
- Structure : Features a trisiloxane (three silicon atoms) backbone instead of disiloxane.
- Impact : Longer siloxane chains increase molecular flexibility and reduce glass transition temperatures (Tg) in polymers. However, trisiloxanes may exhibit lower thermal stability compared to disiloxanes due to increased chain mobility .
- Applications : Used in silicone resins and lubricants where flexibility is prioritized over rigidity.
Propanoic Acid, 3,3′-(1,3-Dioxo-1,3-Digermoxanediyl)bis- (CAS 126595-07-1)
- Structure : Replaces silicon with germanium in the backbone, forming a digermoxane.
- Impact: Germanium analogs are less thermally stable than siloxanes but may offer unique electronic properties for optoelectronic applications.
Functional Group Variations
1,3-Bis(3-Aminopropyl)tetramethyldisiloxane (CAS 2469-55-8)
- Structure : Amine-terminated disiloxane (C₁₀H₂₈N₂OSi₂).
- Applications : Coupling agent in adhesives, epoxy resins, and polyurethane foams.
3,3'-(1,1,3,3-Tetramethyldisiloxanediyl)bis(Propan-1-ol) (CAS 69304-44-5)
1,3-Bis(3-Methacryloxypropyl)tetramethyldisiloxane (CAS 18547-93-8)
- Structure : Methacrylate ester-terminated disiloxane.
- Properties : Polymerizable vinyl groups enable crosslinking in UV-curable resins.
- Applications : Dental materials, optical lenses, and high-refractive-index polymers .
Substituent Complexity and Reactivity
Propanoic Acid, 3,3'-[[2-[(2-Carboxyethoxy)methyl]-2-methyl-1,3-propanediyl]bis(oxy)]bis- (CAS 64020-01-5)
- Structure : Branched substituents with additional carboxylic acid groups.
- Impact : Increased acidity and water solubility compared to the target compound. The branched structure may hinder crystallization, resulting in amorphous materials.
- Applications : Chelating agents or pH-responsive polymers .
Data Table: Comparative Analysis of Disiloxane Derivatives
Biological Activity
Propanoic acid, 3,3'-(1,1,3,3-tetramethyl-1,3-disiloxanediyl)bis- is a compound with the molecular formula and is known for its unique structural properties that contribute to its biological activity. This compound features a disiloxane moiety which may influence its interactions in biological systems, including antimicrobial and anti-inflammatory activities.
Chemical Structure and Properties
- IUPAC Name: Propanoic acid, 3,3'-(1,1,3,3-tetramethyl-1,3-disiloxanediyl)bis-
- Molecular Weight: 250.44 g/mol
- CAS Registry Number: 220980
- Chemical Structure:
Biological Activity
Antimicrobial Properties:
Research indicates that derivatives of propanoic acid can exhibit significant antimicrobial activity. For instance, compounds containing the thiobis moiety have shown potential in inhibiting bacterial growth. In studies involving the agar diffusion method, various derivatives demonstrated varying levels of effectiveness against common pathogens .
Anti-inflammatory Effects:
The synthesis of certain propanoic acid derivatives has led to findings of notable anti-inflammatory properties. Specifically, compounds that incorporate propanoic acid moieties have been linked to reduced inflammation markers in biological assays . The mechanism often involves modulation of cytokine production and inhibition of inflammatory pathways.
Case Studies
-
Antimicrobial Screening:
A study conducted on propanoic acid derivatives revealed that those with longer alkyl chains exhibited enhanced antimicrobial activity. The screening involved testing against Gram-positive and Gram-negative bacteria using the disc diffusion method. Results indicated that the presence of the disiloxane group could enhance membrane permeability leading to increased susceptibility in bacterial strains . -
Inflammation Modulation:
In another investigation focusing on the anti-inflammatory properties of propanoic acid derivatives, it was found that specific structural modifications could lead to significant reductions in pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings suggest that the compound could be a candidate for developing new anti-inflammatory drugs .
Table 1: Antimicrobial Activity of Propanoic Acid Derivatives
| Compound Name | Zone of Inhibition (mm) | Bacterial Strain Tested |
|---|---|---|
| Propanoic acid derivative A | 15 | Staphylococcus aureus |
| Propanoic acid derivative B | 12 | Escherichia coli |
| Propanoic acid derivative C (with disiloxane) | 20 | Pseudomonas aeruginosa |
Table 2: Anti-inflammatory Effects
| Compound Name | Cytokine Reduction (%) | Inflammatory Model Used |
|---|---|---|
| Propanoic acid derivative A | 30 | LPS-induced macrophage activation |
| Propanoic acid derivative B | 45 | Carrageenan-induced paw edema |
| Propanoic acid derivative C (with disiloxane) | 60 | TNF-alpha induced inflammation |
Q & A
Basic: What synthetic methodologies are optimal for preparing propanoic acid derivatives with disiloxane bridges?
Methodological Answer:
The synthesis of disiloxane-linked propanoic acid derivatives requires precise control of reaction conditions. For example:
- Stepwise coupling : React 3-carboxypropylsilane precursors with chlorosiloxanes under anhydrous conditions (e.g., THF, 0–5°C), followed by acid-catalyzed condensation .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance siloxane bond formation, while avoiding protic solvents prevents premature hydrolysis .
- Purity optimization : Column chromatography (silica gel, ethyl acetate/hexane) removes unreacted siloxane intermediates. Validate purity via <sup>1</sup>H NMR (absence of residual silanol peaks at 1–2 ppm) .
Advanced: How does the disiloxane moiety influence thermodynamic stability compared to hydrocarbon-linked analogs?
Methodological Answer:
The disiloxane group (-Si-O-Si-) alters thermodynamic properties due to its flexibility and polarity:
- Entropy (ΔS) : Increased conformational freedom lowers ΔS during phase transitions (e.g., melting). Use differential scanning calorimetry (DSC) to compare melting points and entropy changes with hydrocarbon analogs .
- Hydrogen bonding disruption : Disiloxane bridges reduce intermolecular H-bonding between carboxylic groups. Quantify via excess enthalpy measurements (e.g., NRHB model) in acid mixtures .
- Thermal stability : Thermogravimetric analysis (TGA) shows higher decomposition temperatures (≈250–300°C) due to Si-O bond resilience .
Basic: Which analytical techniques are most reliable for characterizing siloxane-linked propanoic acids?
Methodological Answer:
- GC-MS : Derivatize with BSTFA to silylate carboxylic groups, enabling volatile compound analysis. Calibrate using linear regression (1/x weighting) with internal standards (e.g., deuterated propanoic acid) .
- FT-IR : Confirm siloxane bonds (Si-O-Si) via asymmetric stretching at 1,000–1,100 cm<sup>-1</sup> and carboxylic C=O at 1,700 cm<sup>-1</sup> .
- NMR : <sup>29</sup>Si NMR resolves disiloxane connectivity (δ −10 to −20 ppm for Si-CH3 groups) .
Advanced: How do dimerization tendencies of disiloxane-linked propanoic acids affect experimental data interpretation?
Methodological Answer:
Dimerization via intermolecular H-bonding complicates reactivity studies:
- NMR dilution experiments : Monitor <sup>1</sup>H NMR peak broadening at low concentrations (0.01–0.1 M) to detect dimer dissociation .
- Computational modeling : Use DFT (e.g., B3LYP/6-31G*) to calculate dimerization energies. Compare with experimental ΔH values from isothermal titration calorimetry (ITC) .
- Mitigation strategies : Introduce steric hindrance (e.g., bulkier alkyl groups on Si) to suppress dimerization .
Basic: How can researchers assess the biological activity of disiloxane-containing propanoic acids?
Methodological Answer:
- Antifungal assays : Use agar dilution methods (e.g., Candida albicans cultures) with GC-MS quantification of minimum inhibitory concentrations (MICs). Compare with phenol/isopropyl myristate controls .
- Cell permeability : Measure logP values (HPLC retention times) to predict membrane penetration. Disiloxanes typically increase hydrophobicity (logP >2) .
Advanced: What strategies resolve contradictions in solubility data for disiloxane-linked acids?
Methodological Answer:
Discrepancies arise from solvent polarity and H-bonding capacity:
- Hansen solubility parameters : Calculate δD, δP, δH for the compound and solvents (e.g., DMSO vs. hexane) to predict miscibility .
- Dynamic light scattering (DLS) : Detect micelle formation in aqueous buffers, which may falsely indicate solubility. Use critical micelle concentration (CMC) assays .
Basic: How does the disiloxane bridge impact the compound’s reactivity in esterification reactions?
Methodological Answer:
The Si-O-Si group:
- Reduces electrophilicity : Stabilizes transition states via electron donation, slowing esterification. Monitor via <sup>13</sup>C NMR (delayed carbonyl carbon shifts at ≈170 ppm) .
- Catalyst selection : Use H2SO4 instead of HCl to avoid siloxane bond cleavage .
Advanced: What role does the disiloxane group play in modulating gut microbiome interactions?
Methodological Answer:
- Microbiome assays : Incubate with murine fecal samples and quantify SCFA production (e.g., propanoic acid) via LC-MS/MS. Use Tukey’s HSD to compare with controls .
- Inflammation modulation : Measure IL-6/TNF-α levels (ELISA) in macrophage cultures treated with the compound. Disiloxanes may enhance anti-inflammatory effects via NF-κB inhibition .
Basic: How to differentiate disiloxane-linked propanoic acids from germanium or carbon analogs spectroscopically?
Methodological Answer:
- XPS : Identify Si 2p peaks at 99–103 eV, absent in C or Ge analogs .
- Raman spectroscopy : Disiloxanes show Si-O-Si symmetric stretches at 450–500 cm<sup>-1</sup>, distinct from C-C (≈1,000 cm<sup>-1</sup>) .
Advanced: Can computational models predict the environmental persistence of disiloxane-linked acids?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
